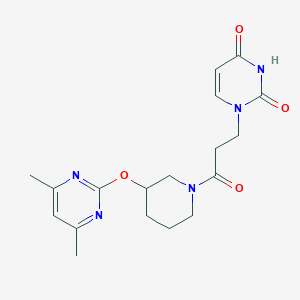

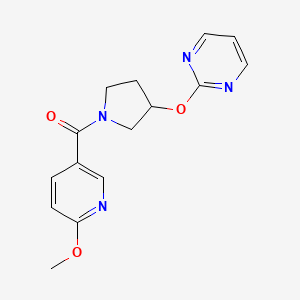

(6-Methoxypyridin-3-yl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “(6-Methoxypyridin-3-yl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone” is a complex organic molecule that contains several functional groups including a methoxy group, a pyridine ring, a pyrimidine ring, and a pyrrolidine ring . These functional groups suggest that the compound could have interesting chemical and biological properties.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups in space. Techniques such as FT-IR, 1H-NMR, and 13C-NMR spectroscopy, as well as X-ray crystallography, could be used to determine the structure .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. For example, the methoxy group could undergo substitution reactions, while the pyridine and pyrimidine rings might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would affect properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications

Structural Analysis and Chemical Properties

The structural characterization of derivatives closely related to "(6-Methoxypyridin-3-yl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone" has been a subject of study, providing insights into their molecular conformations and potential reactivity. For instance, the crystal structure of a compound with a pyrrolidine ring demonstrated an envelope geometry, indicating unique intermolecular interactions and potential for further chemical modifications (Butcher, Bakare, & John, 2006).

Synthesis and Reactivity

The synthesis of derivatives featuring the methoxypyridinyl and pyrimidinyl groups involves various chemical reactions that highlight the compound's versatility and reactivity. Research into protonation sites and hydrogen bonding patterns of related compounds underscores the intricate molecular interactions that govern their chemical behavior and potential applications in creating novel substances (Böck et al., 2021).

Potential Pharmacological Activities

Explorations into the pharmacological potential of compounds structurally related to "this compound" reveal promising avenues for drug discovery and development. Studies on derivatives as TRPV4 antagonists for pain treatment and as EGFR kinase inhibitors for cancer therapy underscore the significant therapeutic potential of these chemical entities (Tsuno et al., 2017); (Boros et al., 2004).

Mechanism of Action

Target of Action

A structurally similar compound, (3r,4s)-1-[6-(6-methoxypyridin-3-yl)pyrimidin-4-yl]-4-(2,4,5-trifluorophenyl)pyrrolidin-3-amine, has been reported to target dipeptidyl peptidase 4 (dpp-4) in humans . DPP-4 is an enzyme involved in glucose metabolism, and it is a common target for drugs used to treat type 2 diabetes.

Mode of Action

This inhibition could lead to an increase in the levels of incretin hormones, which stimulate insulin secretion in response to meals and suppress glucagon secretion .

Biochemical Pathways

The compound may affect the incretin pathway. Incretins are a group of metabolic hormones that stimulate insulin secretion in response to meals. By inhibiting DPP-4, the compound could potentially increase the levels of incretins, leading to enhanced insulin secretion and suppressed glucagon secretion. This would result in lower blood glucose levels .

Result of Action

The molecular and cellular effects of the compound’s action would likely involve changes in glucose metabolism. By inhibiting DPP-4 and increasing incretin levels, the compound could enhance insulin secretion, suppress glucagon secretion, and ultimately lower blood glucose levels .

Safety and Hazards

Future Directions

properties

IUPAC Name |

(6-methoxypyridin-3-yl)-(3-pyrimidin-2-yloxypyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O3/c1-21-13-4-3-11(9-18-13)14(20)19-8-5-12(10-19)22-15-16-6-2-7-17-15/h2-4,6-7,9,12H,5,8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATFSLYQDKLNYHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C(=O)N2CCC(C2)OC3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[2-(4-chlorophenyl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2939806.png)

![(R)-tert-butyl 3-methyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2939810.png)

![7-[4-(cyclohexylcarbonyl)piperazin-1-yl]-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2939812.png)

![2-[1-(2-phenylethyl)-1H-1,2,3,4-tetrazol-5-yl]acetic acid](/img/structure/B2939815.png)

![N-[(2,4,6-trimethylphenyl)methyl]prop-2-enamide](/img/structure/B2939818.png)

![Lithium 7-fluoro-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2939819.png)